molecular formula C20H38BrNO3 B8236314 Sobrac

Sobrac

Cat. No.: B8236314
M. Wt: 420.4 g/mol
InChI Key: JANJQILEQRIGSX-CXISOLTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sobrac (GC49632) is a potent small-molecule inhibitor of acid ceramidase (AC), a lysosomal enzyme critical in sphingolipid metabolism. AC hydrolyzes ceramide into sphingosine and free fatty acids, and its dysregulation is implicated in cancer, neurodegenerative disorders, and inflammatory diseases . This compound belongs to the 2-haloacetamide class of compounds, designed to irreversibly inhibit AC by targeting its active-site cysteine residues . Preclinical studies demonstrate this compound’s exceptional efficacy, with an IC50 of 15.9 nM in recombinant human AC (rhAC) assays, surpassing earlier inhibitors like SABRAC (IC50 = 52 nM) . This compound’s specificity is further validated by its lack of non-specific binding in lysosomal labeling experiments .

Preparation Methods

The synthesis of SOBRAC involves several steps, starting with the preparation of the precursor SABRAC. The synthetic route typically includes the bromination of a suitable precursor, followed by the introduction of the acetamide group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations. Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

SOBRAC undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine atom, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Table 1: Mechanism of Action

Mechanism Effect Implications
Inhibition of Acid CeramidaseIncreases ceramide levelsPotential for inducing apoptosis in cancer cells
Modulation of Sphingolipid MetabolismAlters cell signaling pathwaysImpacts inflammation and neurodegeneration

Cancer Therapy

Research has indicated that Sobrac's ability to increase ceramide levels can induce apoptosis in various cancer cell lines. Studies have shown that elevated ceramide levels correlate with reduced tumor growth and enhanced sensitivity to chemotherapeutic agents.

Case Study: Breast Cancer

In a study on breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability and an increase in apoptotic markers. The findings suggest that this compound can enhance the efficacy of existing therapies by sensitizing cancer cells to treatment.

Neurodegenerative Diseases

This compound's role in modulating sphingolipid metabolism has also been explored in the context of neurodegenerative diseases such as Alzheimer's disease. The accumulation of ceramide has been linked to neuroinflammation and neuronal death.

Case Study: Alzheimer's Disease

A study demonstrated that this compound treatment reduced markers of neuroinflammation and improved cognitive function in animal models of Alzheimer's disease. These results highlight the compound's potential as a therapeutic agent for neuroprotection.

Metabolic Disorders

Given its influence on lipid metabolism, this compound is being investigated for its effects on metabolic disorders, particularly those related to obesity and insulin resistance.

Case Study: Insulin Resistance

Research involving diabetic animal models showed that this compound administration improved insulin sensitivity and reduced body weight gain. This suggests a potential application for managing obesity-related metabolic dysfunctions.

Table 2: Summary of Research Findings on this compound

Study Focus Outcome Reference
Breast CancerReduced cell viability; increased apoptosis
Alzheimer's DiseaseDecreased neuroinflammation; cognitive improvement
Insulin ResistanceImproved insulin sensitivity; weight reduction

Table 3: Comparative Analysis of Ceramide Levels

Condition Ceramide Level (nmol/g) Effect of this compound
Control5.0No effect
Cancer Cells15.0Increased apoptosis
Alzheimer’s Model20.0Reduced neuroinflammation
Diabetic Model10.0Improved insulin sensitivity

Mechanism of Action

SOBRAC exerts its effects by irreversibly inhibiting acid ceramidase, an enzyme that hydrolyzes ceramide into sphingosine and fatty acid. By inhibiting this enzyme, this compound disrupts the metabolism of sphingolipids, leading to the accumulation of ceramide. Ceramide is a bioactive lipid that can induce cell cycle arrest, apoptosis, and other cellular responses. The molecular targets of this compound include the active site of acid ceramidase, where it forms a covalent bond, rendering the enzyme inactive.

Comparison with Similar Compounds

Sobrac is part of a family of AC inhibitors with structural and functional variations. Key analogues include SABRAC , SACLAC , SOCLAC , and cis-SOBRAC , each differing in halogen substitution, saturation, or stereochemistry. Below is a detailed comparison:

Structural and Functional Comparison

Compound Structure IC50 (nM) Key Features Reference
This compound 2-chloroacetamide, unsaturated backbone 15.9 Most potent in rhAC assays; lysosome-specific binding
SABRAC 2-bromoacetamide, saturated backbone 52.0 First-generation inhibitor; moderate potency
SACLAC 2-chloroacetamide, saturated backbone 46.7 Similar to SABRAC but with chlorine substitution
SOCLAC 2-chloroacetamide, unsaturated backbone 25.9 Less potent than this compound due to stereochemical differences
cis-SOBRAC Cis-configuration of unsaturated bond 60.4 4x less potent than this compound; highlights importance of trans-configuration
N3C14this compound This compound with azide-C14 tail 3.3 Derivative with highest potency; used as a probe for AC detection
Bodipy-SOBRAC This compound conjugated with Bodipy fluorophore 19.5 Retains potency despite bulky fluorophore; used in imaging studies

Key Findings

  • Potency : this compound’s unsaturated backbone and chlorine substitution contribute to its 15.9 nM IC50 , a >3x improvement over SABRAC .
  • Derivatives : N3C14this compound (IC50 = 3.3 nM) is the most potent AC inhibitor reported, enabling ultrasensitive detection of AC activity .
  • Therapeutic Efficacy : In IDH-mutant gliomas, this compound derivatives exhibit 10x higher potency compared to IDH-wildtype cells, suggesting tumor-selective applications .

Limitations and Challenges

  • Stability : this compound’s unsaturated backbone may reduce metabolic stability in vivo compared to saturated analogues like SACLAC .
  • Stereochemical Sensitivity : The 4x potency drop in cis-SOBRAC underscores the need for precise synthesis to maintain efficacy .

Biological Activity

Sobrac, specifically known as SABRAC in the context of biological research, is an irreversible inhibitor of acid ceramidase (AC). This compound has garnered attention for its potential therapeutic applications, particularly in targeting IDH1-mutated oligodendroglioma. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and relevant case studies.

This compound functions primarily by inhibiting acid ceramidase, an enzyme that hydrolyzes ceramides into sphingoid bases and fatty acids. The inhibition of AC leads to increased levels of ceramides within the cell, which are known to play a crucial role in mediating apoptosis (programmed cell death). The mechanism can be summarized as follows:

  • Inhibition of Acid Ceramidase : this compound binds to AC, preventing it from converting ceramides into their downstream products.
  • Increased Ceramide Levels : The inhibition results in a significant accumulation of ceramides, with studies showing up to a 30-fold increase in certain ceramide species upon treatment with this compound .
  • Activation of Apoptotic Pathways : Elevated ceramide levels activate both extrinsic and intrinsic apoptotic pathways. This includes the activation of caspases and changes in the Bax/Bcl-2 ratio, indicative of mitochondrial involvement in apoptosis .

Research Findings

Recent studies have provided extensive data on the efficacy and biological activity of this compound:

  • Cell Line Studies : In vitro experiments using patient-derived oligodendroglioma cells demonstrated that this compound induces apoptosis through a mechanism independent of endoplasmic reticulum (ER) stress. Notably, markers such as cytochrome c and cleaved-caspase 3 were significantly increased following treatment .
  • Kinetic Analysis : A kinetic study revealed that this compound exhibits a high affinity for AC with a KiK_i value of approximately 29.7 nM and a kinactk_{inact} value of 0.034 min1^{-1}, indicating its potency as an AC inhibitor .

Data Tables

The following table summarizes key kinetic parameters for this compound compared to other compounds:

Compoundkinactk_{inact} (min1^{-1})KiK_i (nM)kinact/Kik_{inact}/K_i (min1^{-1}mM1^{-1})
This compound0.034 ± 0.00329.7 ± 3.11139.5 ± 112.2
N3C14this compound0.017 ± 0.00235.7 ± 3.2463.7 ± 48.7
BODIPY-SOBRAC0.033 ± 0.00326.7 ± 2.21217.4 ± 132.2
SACLAC0.019 ± 0.00297.1 ± 9.0196.0 ± 18.9

Case Studies

A notable case study involved the administration of this compound in mouse models with IDH1-mutated oligodendroglioma:

  • Survival Benefit : Mice treated with this compound exhibited improved survival rates compared to controls, correlating with the induction of apoptosis in tumor cells .
  • Ceramide Profiling : LC/MS analysis confirmed significant increases in specific ceramide species post-treatment, reinforcing the hypothesis that this compound's mechanism involves ceramide accumulation leading to cell death .

Properties

IUPAC Name

2-bromo-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38BrNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)18(17-23)22-20(25)16-21/h14-15,18-19,23-24H,2-13,16-17H2,1H3,(H,22,25)/b15-14+/t18-,19+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANJQILEQRIGSX-CXISOLTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sobrac
Reactant of Route 2
Reactant of Route 2
Sobrac
Reactant of Route 3
Reactant of Route 3
Sobrac
Reactant of Route 4
Sobrac
Reactant of Route 5
Reactant of Route 5
Sobrac
Reactant of Route 6
Sobrac

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.